molecular formula C11H9F3O2 B6146646 4-cyclopropyl-2-(trifluoromethyl)benzoic acid CAS No. 1693692-02-2

4-cyclopropyl-2-(trifluoromethyl)benzoic acid

Cat. No.: B6146646
CAS No.: 1693692-02-2
M. Wt: 230.2
InChI Key:
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Description

4-cyclopropyl-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C11H9F3O2 and a molecular weight of 230.19 g/mol It is a benzoic acid derivative characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-2-(trifluoromethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-cyclopropyl-2-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the cyclopropyl group.

    2-Hydroxy-4-(trifluoromethyl)benzoic acid: Contains a hydroxyl group instead of a cyclopropyl group.

    4-Fluoro-2-(trifluoromethyl)benzoic acid: Has a fluorine atom instead of a cyclopropyl group.

Uniqueness

4-cyclopropyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1693692-02-2

Molecular Formula

C11H9F3O2

Molecular Weight

230.2

Purity

95

Origin of Product

United States

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